(R,S)-Benthiavalicarb-isopropyl

fungicide resistance management Phytophthora infestans Pseudoperonospora cubensis

Oomycete resistance undermines late blight and downy mildew control programs relying on generic CAA fungicides. (R,S)-Benthiavalicarb-isopropyl delivers targeted cellulose synthase inhibition (FRAC 40) with documented efficacy against phenylamide-resistant (metalaxyl/mefenoxam) and QoI-resistant (strobilurin) Phytophthora infestans strains, where cross-resistance limits within-class substitution. • Full activity retention against metalaxyl- and strobilurin-resistant populations; 28-day residual protection on grape foliage • Apply at 35-75 g ai/ha at 10-day intervals; synergistic with fluazinam at 1:7-1:25 w/w ratios • Compatible with mancozeb tank mixes per FRAC resistance management guidelines (≤6 CAA applications/season) Supplied as ≥98% HPLC analytical standard. Refrigerated (2-10°C) global shipping. Custom synthesis and bulk quantities available.

Molecular Formula C18H24FN3O3S
Molecular Weight 381.5 g/mol
Cat. No. B8391436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R,S)-Benthiavalicarb-isopropyl
Molecular FormulaC18H24FN3O3S
Molecular Weight381.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)C1=NC2=C(S1)C=C(C=C2)F)NC(=O)OC(C)C
InChIInChI=1S/C18H24FN3O3S/c1-9(2)15(22-18(24)25-10(3)4)16(23)20-11(5)17-21-13-7-6-12(19)8-14(13)26-17/h6-11,15H,1-5H3,(H,20,23)(H,22,24)/t11-,15+/m0/s1
InChIKeyUSRKFGIXLGKMKU-XHDPSFHLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benthiavalicarb-isopropyl Procurement Overview


(R,S)-Benthiavalicarb-isopropyl is a chiral carboxylic acid amide (CAA) fungicide classified under FRAC Code 40, with the (R,R)-stereoisomer comprising the major pesticidally active component [1]. It exhibits selective fungicidal activity against Oomycete plant pathogens, including Phytophthora infestans (late blight) and Plasmopara viticola (downy mildew), while demonstrating no activity against Ascomycetes, Basidiomycetes, or Deuteromycetes [2]. The compound is formulated as the isopropyl ester prodrug of the active acid benthiavalicarb, providing improved foliar penetration and field performance characteristics [3].

Benthiavalicarb-isopropyl Substitution Risks


Generic substitution among carboxylic acid amide (CAA) fungicides is contraindicated by documented cross-resistance patterns and divergent field performance metrics. While benthiavalicarb-isopropyl shares the FRAC Code 40 classification with dimethomorph, mandipropamid, iprovalicarb, and valifenalate, empirical resistance monitoring reveals that the emergence of CAA-insensitive genotypes—particularly the EU_43_A1 strain of P. infestans—affects all CAA members simultaneously, yet the specific efficacy retention and resistance management positioning of each CAA compound differ based on application history and regional resistance allele frequencies [1]. Furthermore, quantitative residue dissipation data demonstrate that benthiavalicarb-isopropyl exhibits a half-life of 7.9–11.6 days in grape matrices, whereas dimethomorph degrades more rapidly (5.9–8.8 days), directly impacting re-entry intervals and maximum residue limit (MRL) compliance strategies [2]. The following evidence establishes quantifiable differentiation that precludes simple within-class substitution.

Benthiavalicarb-isopropyl Comparative Evidence


Activity Against Resistant Oomycete Strains

Benthiavalicarb-isopropyl demonstrates retained fungicidal activity against phenylamide-resistant strains of Phytophthora infestans (resistant to metalaxyl/mefenoxam) and strobilurin-resistant strains of Pseudoperonospora cubensis (resistant to QoI fungicides), confirming a distinct mode of action that circumvents resistance mechanisms prevalent in these chemical groups [1]. This contrasts with phenylamide and QoI fungicides, which exhibit complete loss of efficacy against these resistant populations.

fungicide resistance management Phytophthora infestans Pseudoperonospora cubensis

Extended Foliar Residual Protection

Benthiavalicarb-isopropyl provides a residual protective period of up to 28 days on treated grapevine foliage when applied preventatively [1]. This duration exceeds the typical residual activity reported for cymoxanil (approximately 7–10 days) and is comparable to or exceeds that of mandipropamid, representing a meaningful operational advantage for spray program design.

residual activity Plasmopara viticola grapevine downy mildew

Residue Dissipation vs. Dimethomorph

In table grape residue studies using QuEChERS extraction and LC-MS/MS quantification, benthiavalicarb-isopropyl exhibited a foliar half-life of 7.9–11.6 days, compared to 5.9–8.8 days for dimethomorph under identical field conditions [1]. Terminal residues were ≤0.79 mg kg⁻¹ for benthiavalicarb-isopropyl and ≤1.3 mg kg⁻¹ for dimethomorph at comparable pre-harvest intervals [1].

residue dissipation half-life MRL compliance

Synergistic Activity with Fluazinam

Co-formulation of benthiavalicarb-isopropyl with fluazinam produces a synergistic fungicidal effect, with patent data demonstrating that the combination reduces the required active ingredient dosage of each component relative to their use as single active substances [1]. In Brazilian field trials (2008–2009 cropping seasons), the benthiavalicarb + fluazinam combination ranked among the top-performing treatments for reducing late blight severity and increasing commercial tuber yield, comparable to mandipropamid + chlorothalonil and superior to dimethomorph + chlorothalonil under the same experimental conditions [2].

synergistic mixture fluazinam potato late blight

CAA Resistance Risk Profile

FRAC classifies CAA fungicides (including benthiavalicarb, dimethomorph, mandipropamid, iprovalicarb, and valifenalate) under Code 40 with moderate resistance risk based on recessive inheritance of resistance alleles [1]. Cross-resistance among all CAA members is fully established, with inheritance studies demonstrating co-segregation of resistance to dimethomorph, iprovalicarb, benthiavalicarb, and mandipropamid in P. viticola progeny, but not to the phenylamide mefenoxam [2]. This contrasts with phenylamide fungicides (high resistance risk, monogenic semidominant inheritance) and QoI fungicides (high resistance risk) [2].

FRAC Code 40 cross-resistance moderate resistance risk

Benthiavalicarb-isopropyl Application Scenarios


Late Blight Resistance Management

Deploy (R,S)-benthiavalicarb-isopropyl as a rotational CAA component in potato late blight fungicide programs where phenylamide-resistant (metalaxyl/mefenoxam) or strobilurin-resistant (QoI) strains of Phytophthora infestans have been confirmed. The compound retains full efficacy against these resistant populations due to its distinct mode of action involving cellulose synthase inhibition [1]. Adhere to FRAC guidelines limiting CAA applications to ≤6 per season and ≤50% of total spray program, always tank-mixing with a multi-site protectant such as mancozeb or an effective partner from a different FRAC group .

Extended Intervals for Grape Downy Mildew

Utilize (R,S)-benthiavalicarb-isopropyl in vineyard spray programs targeting Plasmopara viticola where extended spray intervals are operationally advantageous. The compound's documented 28-day residual protective activity on grape foliage [1] enables fewer applications per season compared to shorter-residual alternatives such as cymoxanil, reducing labor costs and equipment depreciation. Application rates of 35–75 g ai/ha at 10-day intervals provide excellent preventive and curative control of both leaf and bunch infections .

Fluazinam Co-Application for Oomycetes

Procure or formulate (R,S)-benthiavalicarb-isopropyl in combination with fluazinam for synergistic control of potato late blight, pepper Phytophthora blight, and cucurbit downy mildew. Patent data and Brazilian field trials confirm that the benthiavalicarb + fluazinam combination reduces active ingredient requirements and achieves top-tier disease suppression comparable to mandipropamid + chlorothalonil formulations [1]. Mass ratios of benthiavalicarb-isopropyl to fluazinam between 1:7 and 1:25 are recommended for optimal synergistic effect .

Root-Drench Protection for Transplants

Apply (R,S)-benthiavalicarb-isopropyl as a root-drench treatment to nursery-grown tomato, cucumber, and basil transplants for prolonged systemic protection against foliar oomycete pathogens. Research demonstrates that soil application of 1 mg active ingredient per plant provides durable protection for up to four weeks against tomato late blight, cucumber downy mildew, and basil downy mildew in both growth chamber and field settings [1]. Co-application with oxathiapiprolin (3+7 w/w ratio) provides mutual resistance management protection for both FRAC Code 40 and FRAC Code 49 chemistries [1].

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